molecular formula C12H15BClFO3 B6304201 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester CAS No. 2121512-89-6

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester

Cat. No.: B6304201
CAS No.: 2121512-89-6
M. Wt: 272.51 g/mol
InChI Key: UHXVCXSLQMMDND-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester is a boronic ester derivative with the molecular formula C12H15BClFO3. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of chloro, fluoro, and hydroxy groups on the phenyl ring enhances its reactivity and versatility in various chemical transformations .

Mechanism of Action

Target of Action

Boronic acids and their esters are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling, a type of cross-coupling reaction, used in organic chemistry to synthesize poly-olefins, styrenes, and substituted biphenyls . The reaction mechanism involves the oxidative addition of an organohalide to a palladium(0) complex, transmetalation with a boron compound, and reductive elimination .

Pharmacokinetics

Boronic acids and their esters are only marginally stable in water . Therefore, their absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by their stability and solubility.

Result of Action

The compound, as a boronic ester, plays a crucial role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The result of its action can be seen in the formation of various organic compounds through the Suzuki–Miyaura coupling reaction .

Action Environment

The action of the compound is influenced by environmental factors such as pH and the presence of water. The compound is only marginally stable in water, and its hydrolysis is considerably accelerated at physiological pH . Therefore, these factors should be considered when using these boronic pinacol esters for pharmacological purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in an organic solvent such as toluene. The product is then purified through column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility .

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, ethanol, or water.

Major Products:

Scientific Research Applications

2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2-Fluoro-6-hydroxyphenylboronic acid
  • 3-Bromo-2-chloro-5-(trifluoromethyl)phenylboronic acid
  • 2,4-Dichloro-3-cyanophenylboronic acid

Comparison: 2-Chloro-6-fluoro-3-hydroxyphenylboronic acid pinacol ester is unique due to the combination of chloro, fluoro, and hydroxy groups on the phenyl ring, which enhances its reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent in organic synthesis compared to its analogs .

Properties

IUPAC Name

2-chloro-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)9-7(15)5-6-8(16)10(9)14/h5-6,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXVCXSLQMMDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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